molecular formula C14H21NO B14462324 4-(3-Aminocyclohexyl)benzeneethanol CAS No. 73823-81-1

4-(3-Aminocyclohexyl)benzeneethanol

Cat. No.: B14462324
CAS No.: 73823-81-1
M. Wt: 219.32 g/mol
InChI Key: DAZNTCWAWDDQMO-UHFFFAOYSA-N
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Description

4-(3-Aminocyclohexyl)benzeneethanol is an organic compound with the molecular formula C14H21NO It is characterized by a benzene ring substituted with a 3-aminocyclohexyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocyclohexyl)benzeneethanol typically involves multi-step organic reactions. One common method is the reductive amination of 4-(3-cyclohexyl)benzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocyclohexyl)benzeneethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Aminocyclohexyl)benzeneethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminocyclohexyl)benzeneethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the amine group can act as a nucleophile in biochemical reactions. These interactions can influence various pathways, including enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminocyclohexyl)benzylamine
  • 4-(3-Aminocyclohexyl)benzoic acid
  • 4-(3-Cyclohexyl)benzeneethanol

Uniqueness

4-(3-Aminocyclohexyl)benzeneethanol is unique due to the presence of both an amine and an ethanol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

73823-81-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[4-(3-aminocyclohexyl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h4-7,13-14,16H,1-3,8-10,15H2

InChI Key

DAZNTCWAWDDQMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)CCO

Origin of Product

United States

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